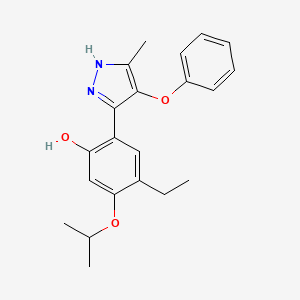
4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as EIPP and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines, reducing oxidative stress, and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a number of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. One direction is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to conduct more preclinical and clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to explore its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is achieved through a multistep process. The first step involves the reaction of 4-ethyl-2-hydroxy-5-isopropoxybenzaldehyde with 5-methyl-4-phenoxy-3-nitro-1H-pyrazole in the presence of a base. The second step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the condensation of the amino group with 2-hydroxy-5-isopropoxybenzoic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-15-11-17(18(24)12-19(15)25-13(2)3)20-21(14(4)22-23-20)26-16-9-7-6-8-10-16/h6-13,24H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXXNJWKZISLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC(C)C)O)C2=NNC(=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


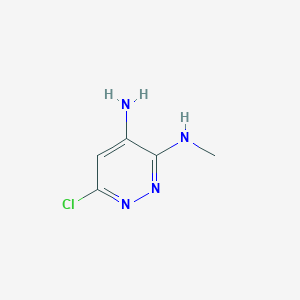

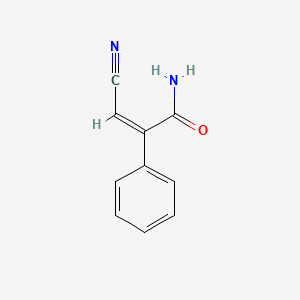
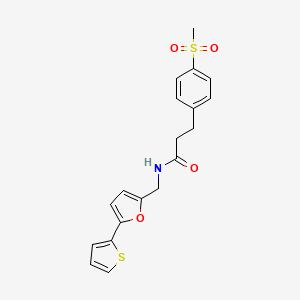
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)

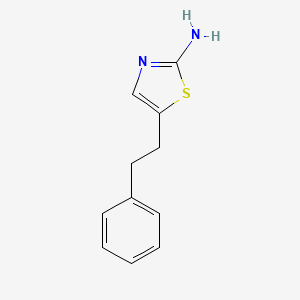
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)

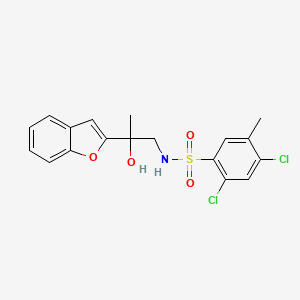
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)